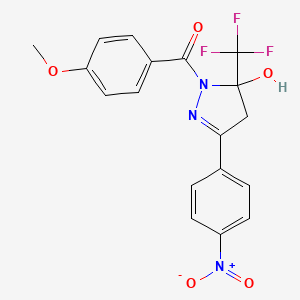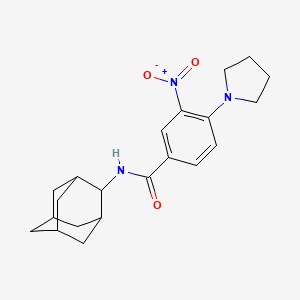![molecular formula C27H36N4O2 B4007149 N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4007149.png)
N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide
Übersicht
Beschreibung
This chemical compound is a synthetic molecule with complex structural features, potentially involved in various chemical reactions and exhibiting specific physical and chemical properties. However, direct studies or detailed information specifically on this compound are limited in the current scientific literature.
Synthesis Analysis
- The synthesis of similar compounds typically involves complex organic reactions. For example, related fentanyl analogues and compounds with piperidine and pyrazole groups have been synthesized and characterized through various methods including NMR spectroscopy and X-ray crystallography (Jimeno et al., 2003).
Molecular Structure Analysis
- The molecular structure of related compounds, such as pyrazole and piperidine derivatives, has been analyzed using spectroscopic methods and theoretical calculations (Shim et al., 2002). These methods provide insights into the conformation and spatial arrangement of molecules.
Chemical Reactions and Properties
- Compounds with structural similarities often undergo addition-rearrangement reactions and display specific reactivity patterns, as seen in studies involving pyran and piperidone derivatives (Jao et al., 1996).
Physical Properties Analysis
- The physical properties, such as solubility, melting point, and crystal structure, of similar compounds have been explored, often using X-ray crystallography and other analytical techniques (Hao et al., 2010).
Chemical Properties Analysis
- The chemical properties, like acidity, basicity, and reactivity, of such compounds can be inferred from studies on related molecules. For instance, the reactivity of pyrazole derivatives and their interactions with biological molecules have been a subject of research (Raza et al., 2019).
Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Analgesic Lead Compounds
Research involving fentanyl analogs, which share a similar complexity in chemical structure, focuses on their characterization through spectroscopy and theoretical calculations. One study presented the characterization of fentanyl analogs using (1)H- and (13)C-NMR spectroscopy and X-ray crystallography, highlighting the compound's potential as a lead for developing long-acting analgesic agents (Jimeno et al., 2003).
Antisecretory Activity and Gastric Acid Reduction
Another area of research involves compounds designed for their gastric acid antisecretory activity. N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, for instance, were tested for their efficacy against histamine-induced gastric acid secretion, indicating potential applications in treating conditions like ulcers (Ueda et al., 1991).
Antimicrobial Activity
The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their evaluation against pathogens affecting Lycopersicon esculentum (tomato plants) suggests potential applications in developing antimicrobial agents. The structure-activity relationship explored in this study highlights the importance of substitutions on benzhydryl and sulfonamide rings for antibacterial activity (Vinaya et al., 2009).
Cannabinoid Receptor Antagonists
Compounds with a piperidine component have been studied for their potential as cannabinoid receptor antagonists, showcasing therapeutic possibilities for mitigating the side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Synthesis and Functional Applications
The synthesis of functionalized 4H-Pyrano(3,2-c)pyridines and their reactions demonstrate the utility of piperidine derivatives in creating compounds with potential applications in various domains, including pharmaceuticals and agrochemicals (Mekheimer et al., 1997).
Eigenschaften
IUPAC Name |
N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-3-pyrazin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c32-27(8-7-24-18-28-11-12-29-24)31(20-26-6-3-15-33-26)19-21-9-13-30(14-10-21)25-16-22-4-1-2-5-23(22)17-25/h1-2,4-5,11-12,18,21,25-26H,3,6-10,13-17,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHHYKMUKNZXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2CCN(CC2)C3CC4=CC=CC=C4C3)C(=O)CCC5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2,3-dihydroxypropyl)piperidin-4-yl]butan-1-one](/img/structure/B4007074.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methylphenyl)-3-phenylpropanamide](/img/structure/B4007081.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B4007082.png)
![3-[methyl(6-morpholin-4-ylpyrimidin-4-yl)amino]-1-phenylpropan-1-ol](/img/structure/B4007089.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4007090.png)

![N-[3-(aminomethyl)benzyl]-2,8-dimethyl-4-quinolinecarboxamide dihydrochloride](/img/structure/B4007101.png)
![5-[4-(methylsulfonyl)-1-piperazinyl]-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline](/img/structure/B4007120.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007127.png)
![N-(4-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007142.png)
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007164.png)
![1-benzyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4007172.png)
![ethyl 4-({[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4007176.png)